2-({[(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione
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Overview
Description
2-({[(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-({[(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities against various pathogens and has been explored for its potential as an antimicrobial agent.
Medicine: Research has focused on its potential therapeutic applications, including its use as a neuroprotective agent and in the treatment of neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-({[(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with neurotransmitter systems and signaling pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-({[(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione include other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications.
2-Acetyl-1,2,3,4-tetrahydroisoquinoline: Exhibits similar biological activities and is used as a precursor in the synthesis of more complex molecules.
4-Fluorophenyl derivatives: These compounds are studied for their diverse biological activities and potential use in drug development.
Properties
Molecular Formula |
C25H25FN2O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)methyliminomethyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C25H25FN2O3/c1-16(29)28-11-10-18-4-2-3-5-21(18)23(28)15-27-14-22-24(30)12-19(13-25(22)31)17-6-8-20(26)9-7-17/h2-9,14,19,23,30H,10-13,15H2,1H3 |
InChI Key |
JRLZGJOJGKHERR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1CN=CC3=C(CC(CC3=O)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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